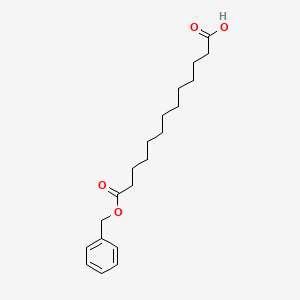

13-(Benzyloxy)-13-oxotridecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

13-oxo-13-phenylmethoxytridecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)15-11-6-4-2-1-3-5-7-12-16-20(23)24-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQINCEXNMZLESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 13 Benzyloxy 13 Oxotridecanoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 13-(Benzyloxy)-13-oxotridecanoic acid identifies the most logical disconnection at the ester linkage. This bond cleavage points to two primary precursors: a C13 dicarboxylic acid backbone and a benzyl (B1604629) group donor.

The key precursors for the synthesis are:

Tridecanedioic Acid (Brassylic Acid): This is the foundational C13 aliphatic dicarboxylic acid. nih.gov It can be sourced commercially or produced through methods like the oxidation of erucic acid, which is derived from sources such as mustard oil. scispace.comatamanchemicals.com

Benzyl Alcohol or a Benzyl Halide: Benzyl alcohol is used for direct esterification reactions. Alternatively, an activated derivative like benzyl bromide can be used to alkylate a carboxylate salt.

A summary of the key precursors is provided in the table below.

Table 1: Key Precursors for Synthesis| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Tridecanedioic Acid | HOOC(CH₂)₁₁COOH | Provides the 13-carbon dicarboxylic acid backbone. |

| Benzyl Alcohol | C₆H₅CH₂OH | Acts as the nucleophile in direct esterification. |

| Benzyl Bromide | C₆H₅CH₂Br | Acts as an electrophile for alkylating a carboxylate. |

Multistep Synthesis Approaches

The construction of this compound typically involves a multistep process where the formation of the carbon chain may precede the final functionalization steps.

The synthesis of the tridecanedioic acid backbone itself is a critical preliminary step if it is not commercially sourced. Strategies often begin with shorter precursors or naturally occurring long-chain fatty acids.

Oxidative Cleavage: One established industrial method involves the oxidative ozonolysis of erucic acid (C22). atamanchemicals.com Another approach is the oxidation of dihydroxy fatty acids. For instance, an unsaturated acid can be oxidized to a diol, which is then cleaved to yield a semi-aldehyde ester. Subsequent oxidation of the aldehyde group forms the second carboxylic acid, yielding the dicarboxylic acid. scispace.com

Chain Extension: General synthetic methods like the alkylation of enolates can be used to build carbon chains, although this is more common for creating more complex structures than simple linear dicarboxylic acids. youtube.com

Carbonyl Formation: The terminal carboxylic acid groups are often formed through the oxidation of primary alcohols or aldehydes. acs.org Modern methods using water as the oxidant represent a greener alternative to traditional heavy-metal oxidants. acs.org

The crucial step in the synthesis is the selective mono-esterification of tridecanedioic acid. The primary challenge lies in preventing the formation of the di-ester byproduct.

Fisher Esterification: This classic method involves heating the dicarboxylic acid with benzyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. scienceready.com.auchemguide.co.uk To favor mono-esterification, a large excess of the dicarboxylic acid can be used, leaving much of it unreacted but maximizing the yield of the mono-ester relative to the di-ester. The reaction is reversible, and driving it towards the product often involves removing the water that is formed. scienceready.com.au

Alkylation of a Carboxylate: An alternative route involves the reaction of a tridecanedioate salt with a benzyl halide, such as benzyl bromide. By carefully controlling the stoichiometry (e.g., using one equivalent of base to form the mono-anion), the reaction can be guided towards the mono-benzyl ester.

Transesterification: It is also possible to synthesize the target compound via transesterification. This involves reacting a different ester of tridecanedioic acid (e.g., the dimethyl ester) with benzyl alcohol in the presence of a suitable catalyst. google.com This method can be useful for producing a wide variety of monoesters. google.com

Table 2: Comparison of Esterification Techniques

| Method | Reagents | Key Features |

|---|---|---|

| Fisher Esterification | Tridecanedioic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires removal of water; selectivity achieved with excess diacid. scienceready.com.auchemguide.co.uk |

| Carboxylate Alkylation | Tridecanedioic acid, Base (e.g., NaHCO₃), Benzyl bromide | Generally irreversible; selectivity depends on stoichiometric control of the base. |

| Transesterification | Dimethyl tridecanedioate, Benzyl alcohol, Catalyst | Useful for converting between different esters; selectivity can be challenging. google.com |

Stereoselective Synthesis Considerations for Analogues and Derivatives

While this compound is an achiral molecule, the synthesis of its chiral analogues or derivatives requires stereoselective control. Such derivatives are valuable as intermediates in the synthesis of complex natural products and pharmaceuticals. google.comgoogleapis.com

A key strategy for achieving stereoselectivity is the desymmetrization of a prochiral cyclic anhydride (B1165640). google.com For instance, if an analogue of the target molecule with a chiral center on the alkyl chain were desired, one could start with a substituted succinic or glutaric anhydride. The reaction of this prochiral anhydride with a chiral, non-racemic alcohol or amine can proceed with high diastereoselectivity. googleapis.com This approach allows for the creation of a mono-ester with a specific, desired configuration at a newly formed stereocenter. The reaction is typically performed at low temperatures in an aprotic solvent. google.comgoogleapis.com

Green Chemistry Principles in Synthetic Route Design and Optimization

Applying green chemistry principles to the synthesis of dicarboxylic acid esters is crucial for minimizing environmental impact. patsnap.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as cellulose (B213188) or lignin, provides a sustainable alternative to petrochemicals. rsc.orgrsc.org

Catalytic Processes: The use of catalysts, rather than stoichiometric reagents, minimizes waste. For example, catalytic C-H functionalization can create valuable intermediates from simple precursors. nih.govwisc.edu

Electrochemical Synthesis: Electrochemical methods offer a green pathway for producing dicarboxylic acids. These processes can use electricity and oxygen, avoiding the need for harsh chemical oxidants and reducing the generation of hazardous byproducts like nitrogen oxides. rsc.orgazom.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This reduces waste and improves efficiency. patsnap.com

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of this compound is critical for removing unreacted starting materials, primarily tridecanedioic acid, and the main byproduct, dibenzyl tridecanedioate. A combination of techniques is often employed.

Liquid-Liquid Extraction: This is a primary and effective method. The crude reaction mixture can be dissolved in an organic solvent like diethyl ether or ethyl acetate. Washing this solution with a mild aqueous base, such as sodium bicarbonate solution, will selectively deprotonate and extract the more acidic tridecanedioic acid into the aqueous layer. lookchem.comresearchgate.net The desired mono-ester and the neutral di-ester remain in the organic phase.

Column Chromatography: Silica (B1680970) gel chromatography is a powerful tool for separating the mono-ester from the di-ester. researchgate.net The mono-ester, being more polar due to its free carboxylic acid group, will have a stronger affinity for the silica gel and elute more slowly than the non-polar di-ester. Care must be taken as the acidic nature of silica gel can potentially hydrolyze the ester product, especially if water is present in the solvents. researchgate.net

Crystallization: If the final compound is a solid, crystallization is an excellent method for achieving high purity. lookchem.com The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. google.com

Electrodialysis: For larger-scale separations, particularly in contexts like fermentation, electrodialysis can be used to separate carboxylic acids from solution by using an electrical gradient and ion-exchange membranes. google.comnih.gov

Table 3: Purification Techniques

| Technique | Principle of Separation | Target Impurity Removed |

|---|---|---|

| Extraction | Acidity Difference | Tridecanedioic Acid |

| Chromatography | Polarity Difference | Dibenzyl Tridecanedioate, residual starting materials |

| Crystallization | Solubility Difference | Various impurities |

Role of 13 Benzyloxy 13 Oxotridecanoic Acid in Conjugate Chemistry and Advanced Bioconjugation

Design and Synthesis of Fatty Acid-Biomolecule Conjugates

The conjugation of fatty acids to biomolecules is a widely used strategy to improve their therapeutic properties. The long hydrocarbon chain of molecules like 13-(benzyloxy)-13-oxotridecanoic acid can profoundly influence the pharmacokinetics and cellular uptake of the conjugated biomolecule.

A significant challenge for peptide and protein therapeutics is their short in-vivo half-life due to rapid renal clearance and enzymatic degradation. nih.gov One of the most successful strategies to overcome this is to append a lipophilic moiety, such as a long-chain fatty acid, to the peptide. This modification promotes reversible binding to human serum albumin (HSA), the most abundant protein in blood plasma. nih.govnih.gov This binding effectively creates a large macromolecular complex that is shielded from enzymatic degradation and avoids rapid kidney filtration, thereby extending the circulation time from minutes to hours or even days. nih.govnih.gov

The development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes, such as liraglutide (B1674861) and semaglutide, exemplifies this principle. nih.govrcsb.org Liraglutide incorporates a C16 fatty acid (palmitic acid) attached via a glutamic acid spacer, extending its half-life to 13 hours. rcsb.orgresearchgate.netresearchgate.net Semaglutide uses a C18 fatty diacid attached via a hydrophilic linker, achieving an even longer half-life of approximately seven days. researchgate.netwikipedia.org The 13-carbon backbone of this compound serves as a similar lipophilic tail, positioning it as a key component for this half-life extension technology. Research has shown a clear relationship between the length of the fatty acid chain and albumin affinity, with chains of 12 carbons or more demonstrating significant protraction effects. nih.gov

| Peptide | Modification | Resulting Half-Life |

|---|---|---|

| Native GLP-1 | None | ~2 minutes |

| Liraglutide (GLP-1 Analogue) | Conjugated with C16 fatty acid via a linker. rcsb.orgresearchgate.netnih.gov | ~13 hours researchgate.net |

| Semaglutide (GLP-1 Analogue) | Conjugated with C18 fatty diacid via a linker. researchgate.net | ~7 days researchgate.netwikipedia.org |

The delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA), is hampered by the molecule's negative charge and hydrophilicity, which prevent efficient crossing of the lipophilic cell membrane. Conjugating these nucleic acids with fatty acids or other lipid derivatives is a strategy to enhance their cellular uptake and therapeutic efficacy.

The fatty acid chain acts as a lipophilic anchor, facilitating interaction with and passage through the cell membrane. A screen of various lipid-based siRNA conjugates identified cholesterol as a highly effective moiety for improving gene silencing. Similarly, derivatives of other fatty acids, like lauric acid, have been explored for this purpose. The C13 chain of this compound can be leveraged in a similar manner to improve the delivery of siRNA and other oligonucleotides, potentially leading to more potent gene silencing activity in target cells.

Applications as a Linker Moiety in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govchemrxiv.org These molecules consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov The linker is not merely a spacer but a critical determinant of the PROTAC's activity. nih.govexplorationpub.com

Alkyl chains, such as the one in this compound, are among the most common motifs used as PROTAC linkers. nih.govprecisepeg.com The structure of this compound, with two distinct carboxylic acid ends (one protected), is ideal for the stepwise and controlled synthesis of a PROTAC. One end can be coupled to the POI ligand, and after deprotection of the benzyl (B1604629) group, the other end can be attached to the E3 ligase ligand (or vice versa). This strategic placement and the vector of the linker's exit from each ligand are crucial for allowing the PROTAC to successfully form a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov

Extensive research has demonstrated that the length and chemical composition of the linker have a profound impact on a PROTAC's ability to degrade its target. nih.govexplorationpub.com If a linker is too short, it can cause steric hindrance that prevents the simultaneous binding of the POI and the E3 ligase. explorationpub.comresearchgate.net Conversely, if the linker is too long, it may fail to bring the two proteins into sufficiently close proximity for efficient ubiquitination, or the increased flexibility can be entropically unfavorable. nih.gov

Studies have shown that there is often an optimal linker length for maximum degradation potency (measured by DC₅₀, the concentration for 50% degradation, and Dₘₐₓ, the maximum degradation level). nih.govnih.gov For example, in a series of estrogen receptor (ER)-targeting PROTACs, a linker with a 16-atom chain length was found to be ideal, with shorter or longer linkers showing reduced activity. nih.govresearchgate.net In another case targeting TBK1, linkers between 12 and 29 atoms were effective, while those shorter than 12 atoms were not. nih.gov The C13 backbone of this compound falls squarely within this active range. The alkyl nature of the linker also influences physicochemical properties like solubility and cell permeability, which are critical for bioavailability. nih.govprecisepeg.com

| Target Protein | Linker Length (atoms) | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Reference |

|---|---|---|---|---|

| ERα | 9 | >1000 nM | ~20% | nih.gov |

| ERα | 12 | ~100 nM | ~75% | nih.gov |

| ERα | 16 | ~10 nM | >95% | nih.gov |

| TBK1 | <12 | Inactive | N/A | nih.gov |

| TBK1 | 21 | 3 nM | 96% | nih.gov |

| TBK1 | 29 | 292 nM | 76% | nih.gov |

Methodologies for Covalent Bioconjugation (e.g., Amide Coupling, Click Chemistry)

The covalent attachment of this compound to biomolecules or synthetic ligands is achieved through robust and well-established chemical reactions.

The most common method for conjugating a carboxylic acid like this is through amide coupling . chemrxiv.org This reaction forms a stable amide bond between the carboxylic acid group of the linker and a primary or secondary amine on the biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue in a protein). nih.gov The reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents used in medicinal chemistry and PROTAC synthesis include carbodiimides like DCC (dicyclohexylcarbodiimide) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemrxiv.org This method is a cornerstone of synthesizing fatty acid-modified peptides and the assembly of PROTACs. researchgate.netresearchgate.net

Another powerful bioconjugation technique is click chemistry , most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net While this compound does not inherently possess an azide (B81097) or alkyne group, it can be readily synthesized with one of these "click handles." targetmol.commedchemexpress.com For instance, an alkynyl group could be incorporated at the end of the alkyl chain. This modified linker could then be "clicked" onto a biomolecule that has been correspondingly functionalized with an azide. This reaction is highly efficient, specific, and bio-orthogonal, meaning it proceeds without interfering with native biological functional groups. researchgate.net This approach is valuable for the rapid synthesis of PROTAC libraries and other complex conjugates. nih.gov

Exploration of Biological Interactions and Mechanistic Insights in Vitro Studies

Investigation of Lipid Metabolism Pathways and Fatty Acid Derivative Mimicry

As a derivative of a long-chain dicarboxylic acid, a primary area of investigation would be its interaction with lipid metabolic pathways.

Role in Modulating In Vitro Cellular Lipid Profiles

Studies would be designed to determine if the compound alters the lipid composition of cultured cells. This would involve treating various cell lines (e.g., hepatocytes, adipocytes) with the compound and subsequently analyzing changes in the cellular lipidome using techniques like mass spectrometry. Key parameters to investigate would include alterations in the levels of triglycerides, phospholipids, cholesterol esters, and free fatty acids.

Hypothetical Data Table for Cellular Lipid Profile Modulation:

| Cell Line | Treatment Concentration (µM) | Change in Triglyceride Levels (%) | Change in Free Fatty Acid Levels (%) |

| HepG2 | 10 | Data not available | Data not available |

| HepG2 | 50 | Data not available | Data not available |

| 3T3-L1 | 10 | Data not available | Data not available |

| 3T3-L1 | 50 | Data not available | Data not available |

Impact on Specific Enzyme Activities in Cell-Free Systems

To pinpoint molecular targets, the direct effect of 13-(Benzyloxy)-13-oxotridecanoic acid on key enzymes involved in lipid metabolism would be assessed in cell-free assays. Enzymes of interest would include fatty acid synthase (FAS), carnitine palmitoyltransferase 1 (CPT1), and acetyl-CoA carboxylase (ACC). These experiments would reveal whether the compound acts as an inhibitor or activator of these enzymes.

Cellular Perturbation Studies in Cultured Cell Lines

Beyond lipid metabolism, its broader effects on cellular health and signaling would need to be explored.

In Vitro Effects on Metabolic Pathways and Signaling Cascades

Techniques such as metabolic flux analysis using isotopically labeled substrates (e.g., ¹³C-glucose or ¹³C-palmitate) could reveal how the compound perturbs central carbon metabolism, including glycolysis and the TCA cycle. nih.govnih.govnsf.gov Furthermore, its impact on major signaling pathways like AMPK, mTOR, and PPAR signaling would be investigated using methods like Western blotting or reporter gene assays.

Structure-Activity Relationships for Observed In Vitro Biological Effects

Should any biological activity be identified, subsequent studies would involve synthesizing and testing analogues of this compound to establish structure-activity relationships (SAR). nih.govnih.gov For instance, the length of the alkyl chain, the nature of the ester group (e.g., replacing benzyl (B1604629) with methyl or ethyl), and the position of the functional groups could be varied to determine the chemical features essential for its biological effects. mdpi.com

Hypothetical SAR Data Table:

| Compound Analogue | Modification | IC₅₀ (Enzyme X) (µM) |

| This compound | Parent Compound | Data not available |

| 11-(Benzyloxy)-11-oxoundecanoic acid | Shorter Alkyl Chain | Data not available |

| 13-Methoxy-13-oxotridecanoic acid | Methyl Ester | Data not available |

| Tridecanedioic acid | Free Diacid | Data not available |

Mechanisms of Molecular Interaction and Target Engagement (e.g., Receptor Binding, Enzyme Inhibition at the molecular level)

To understand the direct molecular interactions, biophysical techniques would be employed. For example, if the compound is found to inhibit a specific enzyme, studies such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to measure binding affinity and thermodynamics. X-ray crystallography of the enzyme in complex with the compound could provide a high-resolution view of the binding mode, elucidating the precise molecular interactions responsible for inhibition.

Derivatization and Structural Modification of 13 Benzyloxy 13 Oxotridecanoic Acid

Synthesis of Analogues with Modified Chain Lengths and Branching Patterns

The synthesis of analogues of 13-(benzyloxy)-13-oxotridecanoic acid with varied chain lengths and branching patterns allows for the fine-tuning of its lipophilicity, steric hindrance, and conformational flexibility.

Chain Length Modification:

Methods to synthesize analogues with different chain lengths often involve leveraging readily available fatty acid precursors or employing synthetic strategies like olefin metathesis. acs.orgresearchgate.net For instance, self-metathesis of unsaturated fatty acids can yield symmetrical long-chain α,ω-dicarboxylic acids, which can then be selectively mono-esterified. researchgate.net Enzymatic processes involving elongases can also be employed to systematically extend the carbon chain of fatty acid precursors before the introduction of the terminal carboxylic acid and benzyl (B1604629) ester groups. mdpi.com

Introduction of Branching:

The introduction of branching, such as methyl groups, into the alkyl chain can be achieved through various synthetic routes. researchgate.net Zeolite-catalyzed isomerization of unsaturated fatty acids can produce mixtures of methyl-branched isomers. researchgate.net Another approach involves the Lewis acid-induced addition of alkyl groups across a double bond in an unsaturated fatty acid precursor. aocs.org For example, the reaction of an unsaturated fatty acid with isopropyl chloroformate in the presence of ethylaluminum sesquichloride can introduce an isopropyl branch. researchgate.net Such branching significantly impacts the physical properties of the resulting molecules, often lowering their melting points and altering their crystalline packing. iastate.eduukm.myresearchgate.net

Table 1: Synthesis of Analogues with Modified Chain Structures

| Modification Type | Synthetic Method | Precursor Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Chain Elongation | Olefin Metathesis | Unsaturated Fatty Acids | Symmetrical α,ω-Dicarboxylic Acids | researchgate.net |

| Chain Elongation | Enzymatic (Elongase) | Fatty Acids | Longer-Chain Fatty Acids | mdpi.com |

| Methyl Branching | Zeolite-Catalyzed Isomerization | Unsaturated Fatty Acids | Mixture of Methyl-Branched Isomers | researchgate.net |

| Alkyl Branching | Lewis Acid-Induced Alkylation | Unsaturated Fatty Acids | Alkyl-Branched Fatty Acids | researchgate.netaocs.org |

Introduction of Diverse Functional Groups for Chemical Space Exploration

Introducing a variety of functional groups onto the backbone of this compound can dramatically expand its chemical space, enabling its use as a versatile molecular scaffold. Such functionalization can provide handles for further chemical reactions or modulate the molecule's polarity and interaction profile. nih.gov

Common strategies for functionalization often target the alkyl chain. For instance, the introduction of hydroxyl groups can be achieved through the enzymatic action of fatty acid hydratases on unsaturated precursors, offering a green and selective method. nih.gov Epoxidation of a double bond in an unsaturated analogue, followed by ring-opening, can lead to the formation of diols or other bifunctional derivatives. acs.org Furthermore, the terminal carboxylic acid group can be converted to other functionalities, such as amides or esters, through standard coupling reactions. researchgate.net The introduction of bioorthogonal handles like azides or alkynes allows for specific conjugation to other molecules via click chemistry. nih.gov

Table 2: Functional Group Introduction in Long-Chain Fatty Acid Derivatives

| Functional Group | Synthetic Approach | Precursor | Potential Application | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Enzymatic Hydration | Unsaturated Fatty Acid | Increased Polarity, Polymer Synthesis | nih.govnih.gov |

| Epoxy | Epoxidation | Unsaturated Fatty Acid | Reactive Intermediate for Further Derivatization | acs.org |

| Amide (-CONH₂) | Carboxylic Acid Activation | Dicarboxylic Acid Monoester | Altered Solubility, Bioconjugation | researchgate.net |

| Azide (B81097) (-N₃) | Nucleophilic Substitution | Halogenated Fatty Acid | Click Chemistry, Bioconjugation | nih.gov |

| Alkyne | Alkylation | Terminal Alkyne Precursor | Click Chemistry, Bioconjugation | nih.gov |

Stereochemical Modifications and Their Synthetic Accessibility

The introduction of stereocenters into the aliphatic chain of this compound can have profound effects on its biological activity and physical properties. The controlled synthesis of specific stereoisomers is a significant challenge but offers the potential for developing highly selective molecular probes or therapeutic agents.

Stereoselective synthesis can be approached through enzymatic methods, which often provide high regio- and stereoselectivity. nih.gov For example, fatty acid hydratases can catalyze the addition of water across a double bond in an unsaturated precursor to form a specific enantiomer of a hydroxy fatty acid. nih.gov Asymmetric hydrogenation of unsaturated precursors using chiral catalysts is another powerful tool for establishing defined stereocenters. elsevierpure.com Chemical synthesis starting from chiral building blocks, such as Garner's aldehyde, can also be employed to construct specific stereoisomers of functionalized long-chain acids. elsevierpure.com

Impact of Structural Changes on Synthetic Utility and Conjugation Efficiency

Modifications to the structure of this compound directly influence its utility in subsequent synthetic steps and its efficiency in conjugation reactions.

Synthetic Utility:

The presence of additional functional groups, as described in section 5.2, enhances the synthetic versatility of the molecule, allowing it to be used as a building block in the synthesis of more complex structures like lactams or other heterocyclic systems. nih.govmdpi.com The choice of protecting groups for the two carboxylic acid functionalities is also crucial for directing reactivity in multi-step syntheses.

Conjugation Efficiency:

The conjugation of fatty acid derivatives to proteins and peptides is a widely used strategy to extend their in vivo half-life. nih.govfrontiersin.org The length and branching of the alkyl chain can influence the binding affinity to serum albumin. nih.gov The nature of the linker used for conjugation is also critical. For instance, site-specific modification at the N-terminus of a protein can be achieved by controlling the pH during the conjugation reaction. frontiersin.org The introduction of a terminal amino group on the fatty acid chain provides a convenient handle for amide bond formation with proteins. nih.gov However, non-specific conjugation to multiple residues, such as lysines, can lead to heterogeneous products with reduced biological activity. nih.gov

Table 3: Effect of Structural Modifications on Conjugation

| Structural Modification | Impact on Conjugation | Example Application | Reference |

|---|---|---|---|

| Introduction of a terminal amine | Provides a site for amide bond formation | Conjugation to proteins | nih.gov |

| Variation in chain length | Affects binding to serum albumin | Prolonging drug half-life | nih.govnih.gov |

| Introduction of branching | May alter binding affinity and conformation | Fine-tuning pharmacokinetic properties | nih.gov |

| Use of specific linkers (e.g., PEG) | Can improve solubility and reaction efficiency | Development of long-acting biologics | frontiersin.org |

Assessment of Modified Structures on In Vitro Biological Interaction Profiles

The in vitro biological activity of derivatives of this compound is highly dependent on their structural modifications. The introduction of different functional groups and alterations in chain length or branching can modulate their interactions with biological targets such as enzymes and receptors.

For example, studies on other dicarboxylic acid esters have shown that structural variations can significantly impact their biological effects, such as neuromuscular blocking activity. nih.gov The cytotoxic activity of dicarboxylic acid monoesters has also been investigated, with compounds like 1,2-benzene dicarboxylic acid, mono 2-ethylhexyl ester showing activity against cancer cell lines. nih.gov

The modification of long-chain fatty acids has been shown to influence their role as signaling molecules through interactions with free fatty acid receptors. nih.gov Furthermore, the length and degree of unsaturation of fatty acid derivatives can be critical for their neurite outgrowth-promoting activities, which is relevant for potential neuroprotective applications. elsevierpure.com The assessment of these interactions is typically carried out using a variety of in vitro assays, including cell viability assays (e.g., MTT assay), enzyme inhibition assays, and receptor binding studies. nih.gov

Table 4: In Vitro Biological Interactions of Modified Long-Chain Acid Derivatives

| Structural Feature | Biological Interaction | Assay Type | Potential Implication | Reference |

|---|---|---|---|---|

| Dicarboxylic acid monoester | Cytotoxicity | MTT Assay on Cancer Cell Lines | Anticancer potential | nih.gov |

| Varied ester and quaternizing groups | Neuromuscular blocking | In vivo animal models | Development of muscle relaxants | nih.gov |

| Specific chain length and unsaturation | Neurite outgrowth | Primary neuron culture | Neuroprotective agents | elsevierpure.com |

| General fatty acid structure | Receptor activation | Receptor-specific functional assays | Modulation of metabolic and immune pathways | nih.gov |

Computational and Theoretical Studies on 13 Benzyloxy 13 Oxotridecanoic Acid and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comyoutube.com These methods are instrumental in drug discovery and materials science for understanding and predicting molecular interactions at an atomic level. In the context of 13-(Benzyloxy)-13-oxotridecanoic acid, docking studies can elucidate its potential interactions with biological targets such as enzymes or receptors.

Detailed Research Findings:

A hypothetical molecular docking study could be performed to investigate the binding affinity of this compound with a target protein, for instance, a fatty acid binding protein (FABP), which is known to transport long-chain fatty acids. The study would involve preparing a 3D structure of the compound and docking it into the binding site of the protein.

The results of such a study would likely indicate that the long aliphatic chain of the molecule fits within the hydrophobic cavity of the FABP. The terminal carboxylic acid group would be predicted to form key electrostatic interactions, such as hydrogen bonds and salt bridges, with polar or charged amino acid residues at the binding site entrance. The benzyl (B1604629) ester group, being bulky, might form hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine within the pocket. The binding energy, a metric to estimate the binding affinity, would be calculated. A lower binding energy typically suggests a more stable protein-ligand complex. researchgate.net

Interactive Data Table: Hypothetical Docking Results of this compound with FABP

| Parameter | Predicted Value | Interacting Residues (Hypothetical) | Interaction Type |

| Binding Energy (kcal/mol) | -8.2 | Arg126, Tyr128 | Hydrogen Bond, Salt Bridge |

| Phe57, Ile104 | Hydrophobic | ||

| Phe16 | π-π Stacking | ||

| Inhibition Constant (Ki) (µM) | 2.5 | N/A | N/A |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. studfile.net For a flexible molecule like this compound, with its long carbon chain, numerous conformations are possible. Molecular dynamics (MD) simulations provide a way to explore these conformational possibilities over time, offering insights into the molecule's flexibility, stability, and behavior in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). nih.govaip.org

Detailed Research Findings:

An MD simulation of this compound in an aqueous solution would likely reveal that the long hydrophobic dodecane (B42187) chain tends to collapse on itself to minimize contact with water, a phenomenon known as hydrophobic collapse. The polar carboxylic acid head would remain exposed to the solvent, forming hydrogen bonds with water molecules.

The simulation would also track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the most flexible regions of the molecule, predictably the central part of the aliphatic chain and the benzyl ester group. Such studies have been performed on ultra-long-chain fatty acids, showing how the long tail can fluctuate and even interdigitate into lipid bilayers. nih.govaip.org

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Simulation Parameter | Value | Finding/Interpretation |

| Simulation Time | 100 ns | Sufficient time to observe conformational changes. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| Average RMSD | 2.5 Å | The molecule reaches a stable conformational state. |

| Peak RMSF | 4.0 Å (at C6-C8) | The central part of the alkyl chain is the most flexible. |

| Radius of Gyration | 10.5 Å -> 8.0 Å | Indicates hydrophobic collapse of the alkyl chain in water. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. mongoliajol.infonih.gov These methods can accurately predict properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, dipole moment, and atomic charges. nih.govmdpi.com These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

Detailed Research Findings:

For this compound, DFT calculations would be performed to optimize its geometry and calculate its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. mdpi.com It would show negative potential (red color) around the oxygen atoms of the carboxylic acid and ester groups, indicating these are regions susceptible to electrophilic attack. Positive potential (blue color) would likely be found around the acidic proton of the carboxyl group, marking it as a site for nucleophilic attack. These calculations help in predicting which parts of the molecule are likely to engage in chemical reactions. mongoliajol.info

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Indicates an overall polar molecule, capable of dipole-dipole interactions. |

| MEP Negative Region | -45 kcal/mol | Located on carboxyl and ester oxygens; sites for electrophilic attack. |

| MEP Positive Region | +35 kcal/mol | Located on the carboxylic acid proton; site for deprotonation/nucleophilic attack. |

In Silico Prediction of Reactivity and Interaction Profiles with Biological Macromolecules

In silico methods can be used to predict the reactivity of a molecule and its potential to interact with biological macromolecules, which is crucial for assessing potential bioactivity or toxicity. researchgate.netljmu.ac.uk For this compound, this involves predicting the reactivity of its functional groups—the carboxylic acid and the benzyl ester.

Detailed Research Findings:

The reactivity of the carboxylic acid moiety can be assessed by predicting its pKa value, which indicates its acidity. A lower pKa means it will be deprotonated (anionic) at physiological pH. The ester group's reactivity can be evaluated by predicting its susceptibility to hydrolysis, a reaction often catalyzed by esterase enzymes in the body.

Interaction profiles can be predicted by screening the molecule against a panel of virtual biological targets. This can identify potential off-target interactions that might lead to adverse effects. For instance, some reactive metabolites of carboxylic acid-containing drugs, like acyl glucuronides, have been linked to toxicity, making in silico reactivity assessment a valuable tool in early-stage drug development. nih.govresearchgate.net The prediction might suggest that the benzyl ester is moderately stable but could be a substrate for certain hydrolase enzymes. The long aliphatic chain would likely contribute to interactions with hydrophobic pockets in various proteins.

Interactive Data Table: Hypothetical In Silico Reactivity and Interaction Profile

| Predicted Property | Value/Outcome | Implication |

| Predicted pKa | 4.8 | Predominantly ionized (anionic) at physiological pH (7.4). |

| Ester Hydrolysis Rate | Moderate | May be metabolized by esterases in biological systems. |

| Protein Target Screening | High affinity for FABPs and some cytochrome P450 enzymes. | Suggests potential roles in fatty acid metabolism and possible drug-drug interactions. |

| Covalent Binding Alert | Low | Low predicted risk of forming covalent adducts with proteins. |

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future synthesis of 13-(Benzyloxy)-13-oxotridecanoic acid is likely to move towards more sustainable and efficient methodologies. Current synthetic approaches for similar long-chain dicarboxylic acid monoesters often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research could focus on greener alternatives. One promising area is the use of biocatalysis, employing enzymes like lipases for the selective esterification or hydrolysis of dicarboxylic acids. researchgate.net Biotechnological production of the parent long-chain dicarboxylic acids from renewable feedstocks like plant oils is also a key area of development. fraunhofer.de

Illustrative Data Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

| Traditional Chemical Synthesis | Well-established protocols | Use of hazardous reagents, multiple steps, waste generation |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources | Enzyme stability and cost, lower reaction rates |

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes | Integration of different reaction conditions |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability | Initial setup costs, potential for clogging |

Expanding the Scope of Bioconjugation Partners and Their Research Applications

The bifunctional nature of this compound, with its free carboxylic acid and protected ester, makes it an ideal candidate for use as a linker in bioconjugation. The free carboxylic acid can be activated to form amide bonds with amines on biomolecules such as proteins, peptides, or amino-modified oligonucleotides. mdpi.com The benzyl (B1604629) group can be removed under mild hydrogenolysis conditions to reveal a second carboxylic acid, which can then be used for further conjugation or to alter the solubility and charge of the resulting bioconjugate.

Future research could explore the conjugation of this compound to a wide range of biological molecules to impart new functionalities. For instance, conjugating it to therapeutic proteins could potentially extend their in-vivo half-life by promoting binding to serum albumin. nih.gov In the realm of diagnostics, this compound could be used to link fluorescent dyes or other reporter molecules to targeting ligands for imaging applications. The long aliphatic chain could also be exploited to enhance the interaction of the bioconjugate with cell membranes. nih.gov

Deeper Mechanistic Elucidation of In Vitro Biological Activities and Cellular Pathways

Long-chain dicarboxylic acids are known to be involved in various physiological and pathological processes. nih.gov They are metabolites of fatty acid ω-oxidation and can serve as signaling molecules. researchgate.netoup.com Future research should investigate the potential biological activities of this compound and its deprotected form. In vitro studies could assess its effects on various cell lines, exploring activities such as anti-inflammatory, anti-proliferative, or anti-microbial effects.

A key area of investigation would be to understand the cellular pathways that this compound might modulate. Transcriptomic and proteomic analyses could reveal changes in gene and protein expression in response to treatment with the compound. dntb.gov.ua Furthermore, studies could explore its metabolism within cells and its interaction with specific cellular targets, such as enzymes or receptors. The presence of the benzyl group offers a handle for creating probes to study its uptake and distribution within cells.

Exploration in Materials Science and Polymer Chemistry as Specialized Building Blocks

Dicarboxylic acids are fundamental building blocks for the synthesis of polymers such as polyesters and polyamides. nih.govresearchgate.net The unique structure of this compound, with its long aliphatic chain and protected functional group, makes it a specialized monomer for creating polymers with tailored properties. The long methylene (B1212753) chain can impart flexibility and hydrophobicity to the polymer backbone, while the benzyl-protected carboxylic acid offers a site for post-polymerization modification.

Future research could focus on the synthesis of novel polyesters, polyamides, and poly(ester-amide)s using this monomer. The resulting polymers could have applications in areas such as biodegradable plastics, drug delivery systems, and advanced coatings. researchgate.net The ability to deprotect the benzyl group after polymerization would allow for the creation of functional polymers with pendant carboxylic acid groups, which could be used for cross-linking, surface modification, or the attachment of other molecules. The influence of the long aliphatic chain on the thermal and mechanical properties of the resulting polymers would also be a key area of study. mdpi.com

Illustrative Data Table: Potential Polymer Applications

| Polymer Type | Potential Properties | Potential Applications |

| Polyesters | Increased flexibility, biodegradability, hydrophobicity | Biodegradable packaging, soft-segment in block copolymers |

| Polyamides | Enhanced solubility in organic solvents, sites for functionalization | High-performance fibers, specialty engineering plastics |

| Functional Polymers | Pendant carboxylic acid groups for cross-linking or conjugation | pH-responsive materials, drug delivery matrices, functional coatings |

Advances in Analytical Methodologies for Complex Systems Containing the Compound

The development of robust analytical methods is crucial for studying this compound in complex biological or environmental matrices. Future research in this area should focus on creating sensitive and selective techniques for its detection and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful tool for this purpose. nih.gov The development of specific extraction and sample preparation methods will be important to isolate the compound from complex mixtures.

Furthermore, the synthesis of isotopically labeled standards of this compound would be invaluable for accurate quantification in metabolic studies and for tracking its fate in biological systems. Advanced analytical techniques could also be employed to study its interactions with biomolecules, for example, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize its binding to proteins.

Integration with High-Throughput Screening for Novel Academic Discoveries

High-throughput screening (HTS) offers a powerful approach for the rapid discovery of new applications for this compound. sci-hub.se Libraries of compounds could be screened for their ability to interact with this molecule, potentially identifying novel binding partners or enzymes that can process it. Conversely, this compound itself could be included in HTS campaigns to identify new biological activities. nih.gov

For instance, HTS assays could be designed to screen for its ability to inhibit specific enzymes, disrupt protein-protein interactions, or modulate cellular signaling pathways. acs.org In the context of materials science, HTS could be used to rapidly screen for its ability to form co-crystals with other molecules, potentially leading to new materials with unique properties. nih.govresearchgate.net The integration of HTS with computational modeling could further accelerate the discovery process by predicting potential interactions and activities before experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.